molecular formula C24H18N2O3S B1352673 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid CAS No. 68363-44-0

2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid

Cat. No.: B1352673
CAS No.: 68363-44-0
M. Wt: 414.5 g/mol
InChI Key: ALTFIMDUFNNVBD-UHFFFAOYSA-N
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Description

2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid is a complex organic compound that features a thiazole ring, a tritylamino group, and an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Hantzsch thiazole synthesis, which uses a combination of α-haloketones and thioamides under acidic conditions to form the thiazole ring . The tritylamino group can be introduced via a nucleophilic substitution reaction using trityl chloride and an appropriate amine . The final step involves the oxidation of the intermediate to form the oxoacetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The tritylamino group may enhance the compound’s binding affinity to its targets, while the oxoacetic acid moiety can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid is unique due to its combination of a tritylamino group and an oxoacetic acid moiety, which are not commonly found together in similar compounds. This unique structure may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

2-oxo-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3S/c27-21(22(28)29)20-16-30-23(25-20)26-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,25,26)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTFIMDUFNNVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456412
Record name (2-tritylaminothiazol-4-yl)glyoxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68363-44-0
Record name (2-tritylaminothiazol-4-yl)glyoxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Triphenylmethylamino-4-thiazolyl)glyoxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid
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2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid
Reactant of Route 3
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2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid
Reactant of Route 4
2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid
Reactant of Route 5
2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid
Reactant of Route 6
2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid

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